![molecular formula C21H28N6 B5658135 N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5658135.png)
N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-2-{2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanamine involves multi-step processes that start from basic organic or inorganic molecules, progressing through intermediates to the final compound. A representative process involves the cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using a catalyst in ethanol, highlighting the complexity and precision required in synthesizing such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular and crystal structure of compounds within this class, such as derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveals their crystallization in specific systems, providing insight into the spatial arrangement and conformational stability. These studies are crucial for understanding the interaction potential of the compound with biological targets or other chemicals (Karczmarzyk & Malinka, 2004).
properties
IUPAC Name |
N,N-dimethyl-2-[2-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]imidazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-16-18-6-4-5-7-19(18)21(24-23-16)26-11-8-17(9-12-26)20-22-10-13-27(20)15-14-25(2)3/h4-7,10,13,17H,8-9,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRCKPETJFVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)C4=NC=CN4CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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